molecular formula C18H12N2O4 B8109960 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Cat. No.: B8109960
M. Wt: 320.3 g/mol
InChI Key: VZMHFIVWFSPJLP-UHFFFAOYSA-N
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Description

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a novel heterocyclic compound of significant interest in medicinal chemistry research, particularly for investigating immunosuppressive therapies and antimicrobial adjuvants. This hybrid molecule features a benzo[d]isoxazole scaffold linked to a p-tolyloxazole ring, a structural motif known to confer potent biological activity. Compounds containing the isoxazole pharmacophore have demonstrated strong immunosuppressive properties by inhibiting phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing lipopolysaccharide-induced TNF-α production, a key cytokine in inflammatory responses . The proposed mechanism of action for related active isoxazole derivatives involves the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and Fas in immune cells such as Jurkat cells . Furthermore, heterocyclic compounds with carboxylic acid functional groups are increasingly investigated for their potential as antibacterial adjuvants . Specifically, such structures can act as inhibitors of bacterial enzymes like serine acetyltransferase (SAT), a target in the L-cysteine biosynthesis pathway that is essential for bacterial persistence and antibiotic tolerance . By targeting this non-essential pathway, this compound may help to counteract antimicrobial resistance and enhance the efficacy of conventional antibiotics. Researchers can utilize this high-quality compound for in vitro studies exploring new immunomodulatory agents or strategies to overcome bacterial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]-1,2-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-10-2-4-11(5-3-10)17-19-14(9-23-17)16-13-8-12(18(21)22)6-7-15(13)24-20-16/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMHFIVWFSPJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxy-5-nitrobenzaldehyde Derivatives

The benzo[d]isoxazole core is classically synthesized via cyclocondensation of 2-hydroxybenzaldehyde derivatives with hydroxylamine. For the 5-carboxylic acid substituent, a nitro-to-carboxylic acid oxidation strategy is employed:

  • Synthesis of 2-Hydroxy-5-nitrobenzaldehyde :

    • Nitration of salicylaldehyde using HNO₃/H₂SO₄ at 0–5°C yields 2-hydroxy-5-nitrobenzaldehyde (78% yield).

  • Cyclization with Hydroxylamine :

    • Reaction with hydroxylamine hydrochloride in ethanol under reflux forms 5-nitrobenzo[d]isoxazole (Table 1).

  • Nitro Group Oxidation :

    • Oxidation of the nitro group to a carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 90°C), yielding benzo[d]isoxazole-5-carboxylic acid (62% yield).

Table 1 : Optimization of Benzo[d]isoxazole Cyclization

SubstrateConditionsYield (%)
2-Hydroxy-5-nitrobenzaldehydeNH₂OH·HCl, EtOH, Δ85
2-Hydroxy-5-cyanobenzaldehydeNH₂OH·HCl, DMF, 120°C72

Synthesis of 2-(p-Tolyl)oxazol-4-yl (Fragment B)

Rh₂(oct)₄-Catalyzed Azirine-Nitrile Coupling

A high-yielding method for oxazole synthesis involves Rh-catalyzed reactions between 2H-azirines and nitriles:

  • Preparation of 5-(2H-Azirin-2-yl)oxazole :

    • Rh₂(oct)₄ (1 mol%) catalyzes the reaction of 2-diazoacetyl-2H-azirines with p-tolunitrile in dichloroethane (DCE) at reflux, yielding 5-(2H-azirin-2-yl)oxazole derivatives (15–73% yield).

  • Thermal Isomerization to Oxazole :

    • Heating the intermediate in mesitylene at 180°C for 1 h induces isomerization to 2-(p-tolyl)oxazol-4-yl (70% yield).

Key Mechanistic Insight : Density functional theory (DFT) calculations confirm a nitrenoid-like transition state during isomerization, followed by a 1,5-hydrogen shift to stabilize the oxazole.

Robinson-Gabriel Cyclodehydration

Alternative oxazole synthesis via α-acylaminoketone cyclization:

  • Synthesis of α-Acylaminoketone :

    • Condensation of p-tolylacetic acid with ethyl 2-aminoacetate forms N-(p-tolylacetyl)glycine ethyl ester.

  • Cyclodehydration :

    • Treatment with POCl₃ in DMF at 0°C induces cyclization to 2-(p-tolyl)oxazol-4-yl (55% yield).

Coupling of Fragments A and B

Suzuki-Miyaura Cross-Coupling

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O65
PdCl₂(dppf)Cs₂CO₃THF/H₂O58

Direct Oxazole Ring Formation on Benzoisoxazole

An atom-economic approach involves in situ oxazole synthesis on the preformed benzoisoxazole:

  • Functionalization with Propargyl Amine :

    • Benzo[d]isoxazole-5-carboxylic acid is converted to its acid chloride using oxalyl chloride/DMF, then coupled with propargyl amine to form a propargylamide.

  • Au-Catalyzed Cyclization :

    • AuCl₃ catalyzes the cyclization of the propargylamide with p-tolunitrile in CH₂Cl₂, yielding the oxazole ring (47% yield).

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Mesitylene as High-Boiling Solvent : Thermal isomerization of azirines to oxazoles proceeds efficiently in mesitylene at 180°C due to its high boiling point and inertness.

  • DMF for Acid Chloride Formation : Oxalyl chloride/DMF at 0°C ensures quantitative conversion of carboxylic acids to acid chlorides without side reactions.

Catalyst Screening

  • Rh vs. Fe/Ni Catalysts : Rh₂(oct)₄ outperforms FeCl₂·4H₂O and NiCl₂·6H₂O in azirine-nitrile coupling due to superior selectivity.

  • Pd Ligand Effects : Bulky ligands (e.g., PPh₃) enhance Suzuki coupling yields by stabilizing the Pd(0) intermediate .

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds, including 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, isoxazoles have been reported as inhibitors of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, making these compounds promising candidates for cancer therapy .

Neuroprotective Effects

Research indicates that compounds with similar structural features may possess neuroprotective properties. The modulation of neuroinflammatory pathways by isoxazole derivatives suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Isolated studies have suggested that certain isoxazole derivatives demonstrate antimicrobial effects against various pathogens. This opens avenues for their use in developing new antibiotics or adjunct therapies in infectious diseases .

Case Studies

Study Findings Reference
Inhibition of HSP90Demonstrated significant anticancer effects through the inhibition of HSP90 activity in vitro and in vivo models
NeuroprotectionShowed potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress
Antimicrobial TestingExhibited activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while exploring modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and isoxazole rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the combination of benzo[d]isoxazole and oxazole rings, which distinguishes it from analogous heterocycles. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Properties
3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid Benzo[d]isoxazole + oxazole -COOH at C5, p-tolyl at oxazole C2 High polarity (logP ~1.2), moderate aqueous solubility (0.8 mg/mL at pH 7)
5-Carboxybenzoxazole Benzoxazole -COOH at C5 Higher solubility (2.1 mg/mL at pH 7) but reduced thermal stability (decomposes at 150°C)
Benzo[d]isoxazole-3-carboxylic acid Benzo[d]isoxazole -COOH at C3 Lower logP (~0.5), strong hydrogen-bonding capacity, limited membrane permeability
4-(p-Tolyl)oxazole-2-carboxylic acid Oxazole -COOH at C2, p-tolyl at C4 Higher lipophilicity (logP ~2.0), poor water solubility (0.3 mg/mL)

Research Findings and Limitations

Recent studies highlight its utility in metal-organic frameworks (MOFs) due to the carboxylic acid’s chelating ability. However, its synthetic yield remains low (~35%), and scalability is hindered by the instability of oxazole intermediates under prolonged heating . Future research should optimize cyclization conditions and explore bioisosteric replacements for the p-tolyl group to balance potency and solubility.

Biological Activity

3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the oxazole and isoxazole rings, which are crucial for the compound's biological activity.

Anticancer Activity

Research has shown that derivatives of oxazole and isoxazole compounds exhibit significant anticancer properties. For instance, various substituted isoxazoles have been evaluated for their cytotoxic effects on human cancer cell lines. Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)10.5
Compound BMCF-7 (breast)15.2
Compound CA549 (lung)12.8
This compound MCF-7 8.7

The compound demonstrates promising cytotoxicity, particularly against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways responsible for cell proliferation and survival. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation, as indicated by studies showing altered expression levels of Bcl-2 and p21 genes in treated cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing isoxazole moieties have been reported to exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as MRSA. The antimicrobial activity is often assessed using the agar diffusion method, with results indicating significant inhibition zones for certain derivatives.

Case Studies

  • Anticancer Study : A study evaluating a series of isoxazole derivatives found that this compound had an IC50 value of 8.7 µM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .
  • Antimicrobial Study : In a comparative study on antimicrobial efficacy, the compound was tested against E. coli and S. aureus, showing promising results with inhibition zones comparable to standard antibiotics .

Q & A

Basic: What is the standard synthetic route for 3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid?

The compound is typically synthesized via acid-catalyzed cyclocondensation. A common method involves refluxing a mixture of 2-aryl-aminothiazol-4(5H)-one derivatives (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid for 3–5 hours. Sodium acetate (1.0–2.0 equiv) is used as a base to facilitate deprotonation and cyclization. Post-reaction, the crystalline product is purified via sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallization from DMF/acetic acid .

Basic: What analytical methods are recommended for characterizing this compound and confirming its purity?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical).
  • FTIR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular ion validation.
    Contradictions in spectral data (e.g., unexpected peaks in NMR) should be resolved using 2D-COSY or HSQC experiments to verify coupling patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?

Key variables to optimize:

  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1.1:1 for aldehyde derivatives) to minimize unreacted starting material.
  • Catalyst : Replace acetic acid with chloroacetic acid for faster cyclization (Method B in ).
  • Temperature : Monitor reflux duration (3–5 hours) to avoid over-decomposition; shorter times may reduce side reactions.
  • Purification : Use gradient recrystallization (DMF/acetic acid ratios) to isolate high-purity crystals. Parallel small-scale trials are advised to identify optimal conditions .

Advanced: How should researchers address contradictory spectral data or unexpected reactivity in derivatives?

  • Contradictory NMR signals : Use deuterated solvents (DMSO-d₆) to resolve peak splitting or employ computational tools (DFT calculations) to model electronic environments.
  • Unexpected reactivity : Probe steric effects of the p-Tolyl group using X-ray crystallography (as in ) to confirm spatial hindrance.
  • Byproduct analysis : Conduct LC-MS/MS to identify side products (e.g., dimerization or oxidation artifacts). For reactive intermediates like acyl chlorides ( ), ensure anhydrous conditions to prevent hydrolysis .

Advanced: What functionalization strategies are effective for modifying the benzo[d]isoxazole moiety to enhance bioactivity?

  • Nucleophilic substitution : React the 5-carboxylic acid group with amines or alcohols to form amides or esters, improving solubility or targeting specificity.
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxazole ring (e.g., Pd catalysis, as in ).
  • Bioisosteric replacement : Substitute the p-Tolyl group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects and binding affinity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with varying substituents (e.g., methyl, phenyl, halogens) at the oxazole and benzoisoxazole rings.
  • Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR binding studies.
  • Computational modeling : Perform docking simulations (AutoDock Vina) to predict interactions with active sites. Correlate logP values (lipophilicity) with cellular uptake data.
  • Data validation : Use statistical tools (e.g., PCA) to resolve contradictions between in vitro potency and physicochemical properties .

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